(R)-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate
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Overview
Description
®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate typically involves the formation of the pyrrolidine ring followed by functionalization. One common method is the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. For instance, an efficient and environmentally friendly process for the preparation of similar compounds involves the use of tert-butylcarbonyl protected precursors and specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
®-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole: Another compound featuring a pyrrolidine ring, known for its biological activities.
3-(1-methylpyrrolidin-2-yl)pyridine: A pyrrolidine derivative with applications in medicinal chemistry.
Uniqueness
®-Ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3-methylpyrrolidin-1-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)8(11)10-5-4-7(2)6-10/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMWIACQVGPODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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